molecular formula C11H10N2OS B12924168 6-(Benzylsulfanyl)pyrimidin-4(3h)-one CAS No. 6329-18-6

6-(Benzylsulfanyl)pyrimidin-4(3h)-one

Cat. No.: B12924168
CAS No.: 6329-18-6
M. Wt: 218.28 g/mol
InChI Key: AJSVLFSNTJSZHB-UHFFFAOYSA-N
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Description

6-(Benzylsulfanyl)pyrimidin-4(3H)-one is a high-value pyrimidinone derivative that serves as a versatile chemical building block in medicinal chemistry and drug discovery research. Its core structure is a privileged scaffold in the design of novel bioactive molecules, particularly for developing enzyme inhibitors. The compound's significant research value lies in its application as a key intermediate for synthesizing more complex heterocyclic systems with potential anti-inflammatory properties. Pyrimidin-4(3H)-one derivatives have been extensively investigated as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process . Furthermore, the benzylsulfanyl moiety at the 6-position is a reactive handle that can be selectively modified, for instance, through reactions with aliphatic and aliphatic-aromatic amines, enabling the regioselective synthesis of a diverse library of 2-amino-substituted pyrimidinone derivatives for structure-activity relationship (SAR) studies . Researchers also utilize this scaffold in the development of novel antimicrobial agents, exploring hybrid structures that target bacterial enzymes . The compound is provided for research applications only and must not be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

6329-18-6

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

4-benzylsulfanyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2OS/c14-10-6-11(13-8-12-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,12,13,14)

InChI Key

AJSVLFSNTJSZHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)NC=N2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 6-(Benzylsulfanyl)pyrimidin-4(3H)-one

The preparation of this compound and its structural relatives typically involves the S-alkylation of a corresponding thiopyrimidine precursor. The sulfur atom in the thiouracil ring is a potent nucleophile, readily reacting with electrophilic alkylating agents. pensoft.net

A primary and efficient method for synthesizing the target compound is the direct S-alkylation of a thiouracil derivative. The reaction between 6-Amino-2-sulfanylpyrimidin-4(3H)-one and benzyl (B1604629) chloride in the presence of a base leads to the formation of this compound. The base, such as potassium carbonate or sodium methoxide, deprotonates the thiol group, enhancing its nucleophilicity and facilitating the nucleophilic attack on the electrophilic benzylic carbon of benzyl chloride. pensoft.netasianpubs.orgresearchgate.net This reaction is a specific example of the broader S-alkylation strategy used for various thiopyrimidines. Studies on related compounds, such as 6-methyl-2-thiouracil, demonstrate that this reaction can be carried out under various conditions, including conventional heating in solvents like ethanol (B145695) or DMF, or under green conditions like microwave irradiation. pensoft.netasianpubs.orgresearchgate.net

The starting material, 6-Amino-2-mercaptopyrimidin-4(3H)-one, is a tautomer of 6-Amino-2-sulfanylpyrimidin-4(3H)-one, with the thione-thiol equilibrium being a key characteristic of such pyrimidine (B1678525) systems. thieme-connect.de While direct synthesis from benzyl mercaptan is less conventional than using benzyl halides, the term often refers to the product's structural origin. The more established and direct synthetic route involves the reaction of the thiopyrimidine with a benzyl halide (like benzyl chloride or bromide). scirp.org In a typical procedure, the 2-thiopyrimidine is dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF), and a base such as triethylamine (B128534) is added. The subsequent addition of the benzyl halide results in the formation of the 2-(benzylthio)pyrimidine derivative. scirp.org

Table 1: Synthesis of 2-(benzylthio)pyrimidine Analogues via Condensation
Starting 2-ThiopyrimidineBenzyl Halide UsedBase/SolventProduct YieldReference
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBenzyl chlorideK2CO3 / DMF94% scirp.org
Ethyl 6-methyl-4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBenzyl chlorideK2CO3 / DMF90% scirp.org
Ethyl 6-methyl-4-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateBenzyl chlorideK2CO3 / DMF85% scirp.org
Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate4-Nitrobenzyl bromideK2CO3 / DMF95% scirp.org

An alternative synthetic strategy for the pyrimidine core involves the condensation of a β-ketoester with an S-alkylated isothiourea derivative. For instance, a related compound, 6-methyl-2-(benzylthio)pyrimidin-4(3H)-one, can be synthesized by the condensation of ethyl acetoacetate (B1235776) with S-benzyl isothiouronium chloride. asianpubs.orgresearchgate.net This reaction is typically performed in an ethanolic solution of potassium hydroxide (B78521) under reflux conditions. asianpubs.orgresearchgate.net This approach builds the pyrimidine ring from acyclic precursors, offering a different pathway to the target scaffold compared to the modification of a pre-existing pyrimidine ring.

Derivatization Strategies and Analogue Synthesis

Derivatization of the this compound scaffold is key to generating chemical diversity. The pyrimidine ring offers multiple sites for modification, including the nitrogen and oxygen atoms, which can be targeted through alkylation and acylation reactions. Furthermore, substituents on the ring can be replaced via nucleophilic substitution.

The pyrimidin-4(3H)-one core can undergo further alkylation and acylation. While the sulfur at position 2 is already benzylated in the target compound, the nitrogen atoms (at positions 1 and 3) and the exocyclic amino group (at position 6) are potential sites for further alkylation or acylation. The specific outcome of these reactions often depends on the reaction conditions and the steric and electronic properties of the reagents. rsc.org

For example, studies on the alkylation of 6-methyl-2-thiouracil with substituted phenacyl bromides have shown that S-alkylation is the primary outcome, yielding 2-(2-aryl-2-oxoethyl)thio-6-methyl-pyrimidin-4(3H)-one derivatives. pensoft.net This indicates the high nucleophilicity of the sulfur atom. Acylation reactions, particularly with bulky acyl halides, can lead to O-acylation at the 4-position, forming O-acyl derivatives. rsc.org The use of different alkylating and acylating agents allows for the synthesis of a wide array of analogues with varied substituents, which is a common strategy in medicinal chemistry to modulate biological activity. pensoft.netresearchgate.net

Table 2: Synthesis of 2-(2-Aryl-2-oxoethyl)thio-6-methylpyrimidin-4(3H)-one Derivatives
Starting MaterialPhenacyl Bromide DerivativeReaction ConditionsProductYieldReference
6-methyl-2-thiouracil2-bromo-1-phenylethan-1-oneNaOCH3 / Methanol6-Methyl-2-[(2-oxo-2-phenylethyl)thio]pyrimidin-4(3H)-one82% pensoft.net
6-methyl-2-thiouracil2-bromo-1-(4-chlorophenyl)ethan-1-oneNaOCH3 / Methanol2-{[2-(4-Chlorophenyl)-2-oxoethyl]thio}-6-methylpyrimidin-4(3H)-one78% pensoft.net
6-methyl-2-thiouracil2-bromo-1-(4-bromophenyl)ethan-1-oneNaOCH3 / Methanol2-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-6-methylpyrimidin-4(3H)-one85% pensoft.net
6-methyl-2-thiouracil2-bromo-1-(4-methylphenyl)ethan-1-oneNaOCH3 / Methanol6-Methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}pyrimidin-4(3H)-one80% pensoft.net

Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying the pyrimidine ring, especially when it is activated by electron-withdrawing groups or when a good leaving group is present. For instance, a chloro substituent at the 4-position of a 2-(benzylthio)pyrimidine can be readily displaced by various nucleophiles. researchgate.netnih.gov

In a representative reaction, 2-(benzylsulfanyl)-4-chloro-6-(n-pentyl)pyrimidine-5-carbonitrile was treated with thiols like 4-thiocresol or thiophenol in dry pyridine. researchgate.netnih.govnih.gov The reaction, heated under reflux, resulted in the substitution of the chlorine atom with the corresponding arylthio group in high yields. nih.gov This strategy allows for the introduction of different sulfanyl (B85325) groups at the C4 position, significantly expanding the range of accessible analogues from a common intermediate. This type of transformation highlights the potential for further derivatization of pyrimidine scaffolds related to this compound, assuming a suitable leaving group could be installed at a reactive position.

Formation of Fused Heterocyclic Systems from this compound Precursors

The chemical architecture of this compound, a derivative of 2-thiouracil (B1096), provides multiple reactive centers for annulation reactions, leading to the formation of diverse fused heterocyclic systems. The most common strategies involve the reaction of the sulfur atom and an adjacent ring nitrogen with bifunctional electrophiles. This approach is widely used to construct therapeutically relevant scaffolds such as thiazolo[3,2-a]pyrimidines and pyrazolo[3,4-d]pyrimidines.

Thiazolo[3,2-a]pyrimidine Systems:

The synthesis of the thiazolo[3,2-a]pyrimidine core is a well-established transformation. It typically proceeds via the Hantzsch-type condensation of a pyrimidine-2-thione derivative with an α-halocarbonyl compound. In the context of this compound, the reaction sequence involves an initial S-alkylation by the α-halocarbonyl reagent, followed by an intramolecular cyclization and dehydration. The reaction of 2-thiouracil derivatives with reagents like ethyl bromoacetate (B1195939) or chloroacetic acid leads to the formation of a thiazolidinone ring fused to the pyrimidine core. ijnc.irnih.govresearchgate.net

For instance, the reaction of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione, a related precursor, with ethyl bromoacetate in refluxing acetone (B3395972) proceeds without a catalyst to yield the corresponding 6-acetyl-7-methyl-5-aryl-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one derivatives in good yields. ijnc.ir Similarly, reacting 2-thiouracil derivatives with chloroethynylphosphonates serves as an effective method to fuse a five-membered heterocycle onto the pyrimidine moiety, yielding 3-phosphorylated thiazolo[3,2-a]pyrimidines. researchgate.net

The versatility of this method allows for the introduction of various substituents onto the newly formed thiazole (B1198619) ring, depending on the choice of the α-halocarbonyl compound. This modularity is crucial for developing libraries of compounds for structure-activity relationship (SAR) studies. nih.govsioc-journal.cn

Table 1: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives
PrecursorReagentConditionsFused System FormedReference
Dihydropyrimidin-2(1H)-thioneEthyl bromoacetateAcetone, RefluxThiazolo[3,2-a]pyrimidin-3(5H)-one ijnc.ir
2-ThiouracilChloroacetic acid, AldehydeOne-pot, Acetic AcidSubstituted Thiazolo[2,3-a]pyrimidines researchgate.net
Tetrahydropyrimidine-2-thionePhenacyl bromideCondensationThiazolo[3,2-a]pyrimidine pharmatutor.org
6-Amino-2-thioxo-pyrimidineBromomalononitrileEthanolic KOHPyrimido[4,5-d]thiazolo[3,2-a]pyrimidine nih.gov

Pyrazolo[3,4-d]pyrimidine Systems:

The pyrazolo[3,4-d]pyrimidine scaffold is another biologically significant fused heterocycle, often referred to as a purine (B94841) isostere. nih.gov The synthesis of these systems can be achieved from pyrimidine precursors. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile derivatives with reagents like formamide, urea, or thiourea (B124793) can afford the corresponding pyrazolo[3,4-d]pyrimidines. nih.gov While direct synthesis from this compound is less common, derivatization of the pyrimidine ring to introduce a suitable leaving group at the 6-position and a hydrazine (B178648) moiety can pave the way for intramolecular cyclization to form the pyrazole (B372694) ring. The high reactivity and multiple active sites of pyrazolo[3,4-d]pyrimidines make them excellent precursors for further synthetic transformations. nih.gov

Sustainable Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. In the synthesis of pyrimidine derivatives and their fused counterparts, green chemistry approaches such as microwave (MW) irradiation and ultrasound (US) assistance have gained significant traction. nih.govtandfonline.com These methods offer several advantages over conventional heating, including dramatically reduced reaction times, higher yields, and often milder reaction conditions. nih.govnih.gov

Ultrasound irradiation has been effectively employed in various reactions for constructing and derivatizing the pyrimidine core, including cyclocondensation, multicomponent reactions (MCRs), and alkylation. nih.gov The mechanism behind sonochemistry involves acoustic cavitation, which enhances mass transfer and accelerates reaction rates. For example, the synthesis of pyrimidine derivatives that would typically require several hours of reflux can be completed in minutes with significantly higher yields under ultrasonic irradiation. beilstein-archives.org The use of water as a solvent in conjunction with ultrasound further enhances the green credentials of these synthetic protocols. researchgate.net

Microwave-assisted synthesis is another powerful tool for the rapid and efficient production of thiopyrimidine derivatives and their fused systems. tandfonline.comjetir.org Microwave heating is uniform and rapid, often leading to cleaner reactions and easier purification. The synthesis of thiazolopyrimidine derivatives from tetrahydropyrimidine-2-thiones has been shown to be significantly more efficient under microwave irradiation compared to conventional methods, with yield increases of 17-23% and drastically shorter reaction times. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Methods for Pyrimidine Derivatives
Reaction TypeConventional Method (Time)Green Method (Time)Advantage of Green MethodReference
Synthesis of 2-chloro-4-methyl-6-(methylthio)pyrimidine (B3024953) (3 steps)8h, 12h, 2hUltrasound (30 min, 30 min, 6 min)Drastic time reduction, high yields beilstein-archives.org
Synthesis of ThiazolopyrimidinesHoursMicrowave (Minutes)Time reduction, yield improvement (17-23%) mdpi.com
Synthesis of 1,2,4-triazolo[1,5-a]pyrimidinesOil bath (hours)Ultrasound (5-17 min)Shorter time, high regioselectivity, excellent yields nih.gov

Elucidation of Reaction Mechanisms and Pathways in Derivatization

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for controlling reaction outcomes and designing novel synthetic routes. The formation of fused systems like thiazolo[3,2-a]pyrimidines generally follows a well-defined pathway.

The reaction of a 2-thiouracil derivative with an α-halo ketone or ester initiates with the nucleophilic attack of the sulfur atom on the electrophilic carbon of the reagent, displacing the halide and forming an S-alkylated intermediate. This is the initial, rapid step. The subsequent step is an intramolecular cyclocondensation. The nitrogen atom at position 1 or 3 of the pyrimidine ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This cyclization is often the rate-determining step and can be promoted by heat or acid/base catalysis. The final step is a dehydration reaction, which leads to the formation of the stable, aromatic fused heterocyclic system. The regioselectivity of the cyclization (i.e., whether N1 or N3 attacks) can be influenced by the substituents on the pyrimidine ring and the reaction conditions. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are increasingly used to probe the reactivity and reaction pathways of pyrimidine derivatives. ajchem-b.comresearchgate.net These studies can calculate parameters such as frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and Fukui indices to predict the most likely sites for electrophilic and nucleophilic attack. ajchem-b.com For thiopyrimidine derivatives, such calculations confirm that the exocyclic sulfur atom is a primary nucleophilic site. ajchem-b.comnih.gov Molecular dynamics simulations can further model the interaction of these molecules, for example, with a metal surface, providing insights into adsorption mechanisms which can be analogous to interactions with a catalyst surface. ajchem-b.com These computational tools support the experimentally observed reaction pathways and are invaluable for predicting the feasibility and outcome of new transformations.

Spectroscopic Characterization and Structural Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of spectroscopic methods is employed to build a comprehensive picture of the molecule's structure, from its vibrational properties to the chemical environment of its constituent atoms.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.comd-nb.info The FT-IR spectrum of a pyrimidine (B1678525) derivative provides a unique fingerprint of its structure. researchgate.netvandanapublications.com

Key vibrational modes observed in pyrimidine derivatives include:

N-H Stretching: The N-H stretching vibrations in the pyrimidinone ring are typically observed in the range of 3387–3441 cm⁻¹. researchgate.net

C=O Stretching: The carbonyl (C=O) group of the pyrimidinone ring exhibits a strong absorption band, usually around 1674 cm⁻¹. researchgate.net

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyrimidine ring appear in the region of 1525-1596 cm⁻¹. researchgate.net

C-S Stretching: The carbon-sulfur (C-S) bond stretching is expected to produce a peak in the fingerprint region of the spectrum, which can sometimes be weak.

The analysis of these characteristic bands provides strong evidence for the presence of the pyrimidinone ring and the benzylsulfanyl substituent.

Table 1: Characteristic FT-IR Vibrational Frequencies for Pyrimidine Derivatives

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
N-H Stretch 3387–3441 researchgate.net
C=O Stretch ~1674 researchgate.net
C=C and C=N Stretch 1525–1596 researchgate.net

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. mdpi.comacs.org Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbon atoms. mdpi.comrsc.org

¹H NMR: The ¹H NMR spectrum of 6-(benzylsulfanyl)pyrimidin-4(3H)-one would be expected to show distinct signals for the protons of the pyrimidinone ring, the benzyl (B1604629) group, and the N-H proton. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, aromatic protons of the benzyl group typically appear in the downfield region (around 7.0-8.0 ppm). The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a singlet, while the protons on the pyrimidine ring would have characteristic chemical shifts and coupling patterns.

¹³C NMR: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the pyrimidinone ring is characteristically found at a high chemical shift (downfield), often above 160 ppm. The carbons of the aromatic ring and the pyrimidine ring would also have distinct signals. For a related compound, 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, the ¹³C NMR spectrum showed signals for the pyrimidine ring carbons at 98.94, 171.98, 172.71, and 172.85 ppm. nih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted Pyrimidine

Carbon Atom Chemical Shift (ppm) Reference
Pyrimidine Ring C5 98.94 nih.gov
Pyrimidine Ring C2, C4, C6 171.98, 172.71, 172.85 nih.gov
Methyl (CH₃) 13.70 nih.gov
Methylene (CH₂S) 35.64 nih.gov
Aromatic Carbons 125.17 - 137.0 nih.gov

This table is interactive. Click on the headers to sort the data.

Laser-Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. worldscientific.com It involves scattering of monochromatic light from a laser source. researchgate.net While FT-IR is based on absorption, Raman spectroscopy is based on the inelastic scattering of photons. nih.gov This technique is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

For a molecule like this compound, Raman spectroscopy can provide valuable information about the vibrations of the pyrimidine ring and the sulfur-containing functional group. worldscientific.comnih.gov The C-S and S-S stretching vibrations often give rise to distinct Raman signals. researchgate.net For instance, the C-S bond has been reported to show Raman shifts in the 600-800 cm⁻¹ region. researchgate.net The Raman spectrum of pyrimidine itself has been studied and shows characteristic ring vibrations. researchgate.net

Table 3: Expected Raman Shifts for Key Functional Groups

Functional Group Expected Raman Shift (cm⁻¹) Reference
C-S Stretch 600–800 researchgate.net
S-S Stretch Below 500 researchgate.net

This table is interactive. Click on the headers to sort the data.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. microbenotes.com These electronic transitions provide insights into the conjugated systems within the molecule. wikipedia.org The pyrimidine ring, being aromatic in nature, and the benzyl group both contain π-electron systems that can undergo π → π* transitions. wikipedia.org The presence of non-bonding electrons on the nitrogen and oxygen atoms of the pyrimidinone ring also allows for n → π* transitions. youtube.com

The absorption maxima (λ_max) in the UV-Vis spectrum are characteristic of the chromophores present. The electronic spectra of substituted pyrimidines have been recorded in the 200-400 nm region. orientjchem.org The solvent can also influence the position of these absorption bands.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

For pyrimidine derivatives, X-ray crystallography can confirm the planar structure of the pyrimidine ring and the conformation of the benzylsulfanyl substituent. arkat-usa.orgcapes.gov.brnih.gov In a related structure, 2-benzylsulfanyl-4-pentyl-6-(phenylsulfanyl)pyrimidine-5-carbonitrile, the phenylsulfanyl and benzylsulfanyl benzene (B151609) rings were found to be twisted out of the plane of the central pyrimidine ring. nih.gov Such studies also reveal details about hydrogen bonding and other intermolecular forces that govern the packing of molecules in the crystal. researchgate.net

Analysis of Tautomeric Equilibria and Structural Isomerism within the Pyrimidinone Scaffold

Pyrimidin-4(3H)-one and its derivatives can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly by the migration of a proton. mdpi.com For this compound, the primary tautomeric equilibrium is between the keto form (pyrimidin-4(3H)-one) and the enol form (pyrimidin-4-ol).

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. Spectroscopic techniques, particularly NMR spectroscopy, are crucial for studying tautomeric equilibria in solution. acs.orgrsc.org By observing the presence and relative intensities of signals corresponding to each tautomer, the equilibrium constant can be determined. In the solid state, X-ray crystallography can definitively identify which tautomer is present. The study of tautomerism is important as different tautomers can exhibit different chemical and biological properties.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. spectroscopyonline.com DFT methods are employed to investigate molecular structure, vibrational frequencies, and electronic properties by calculating the electron density of a system. spectroscopyonline.com Functionals like the popular B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, often paired with basis sets such as 6-311++G(d,p), are frequently used to model pyrimidine (B1678525) derivatives, providing reliable and detailed results. rsc.orgnih.govphyschemres.org

The initial step in a computational study is the geometry optimization of the molecule. This process seeks to find the lowest energy conformation, which corresponds to the most stable three-dimensional structure of the compound. physchemres.org For 6-(Benzylsulfanyl)pyrimidin-4(3H)-one, this involves calculating bond lengths, bond angles, and dihedral angles.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine Derivative Scaffold (Note: Data is representative of typical findings for pyrimidine derivatives studied with DFT/B3LYP methods, as specific data for the title compound is not available in the cited literature.)

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.23C-N-C118.5
N-C (ring)1.38N-C=O121.0
C-C (ring)1.40C-S-C103.2
C-S1.78S-C-C (benzyl)112.0
C-H (aromatic)1.08H-C-C (aromatic)120.0

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, researchers can assign specific vibrational modes (stretching, bending, torsion) to the observed spectral bands. spectroscopyonline.com

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve agreement, these frequencies are typically scaled using a scaling factor. For the B3LYP/6-311+G(d,p) level of theory, a scaling factor of approximately 0.9679 is often applied for vibrational frequencies. researchgate.net The analysis involves identifying characteristic vibrations, such as the C=O stretching of the pyrimidinone ring, C-N stretching, C-H vibrations of the aromatic rings, and the C-S stretching of the benzylsulfanyl group. For instance, the NH stretching vibrations in related heterocyclic compounds are typically observed in the 3500–3300 cm⁻¹ range. nih.gov A detailed assignment is performed using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. spectroscopyonline.com

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for a Pyrimidine Derivative (Note: Data is illustrative, based on typical results from DFT calculations on heterocyclic compounds.)

AssignmentCalculated (Scaled) Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503486
C-H Stretch (Aromatic)30653070
C=O Stretch16801685
C=C/C=N Stretch (Ring)15901600
C-S Stretch695700

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity, stability, and electronic properties. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich benzylsulfanyl group and the pyrimidine ring, while the LUMO would likely be distributed over the pyrimidine ring's π-system. Analysis of pyrimidine derivatives often shows that charge transfer occurs within the molecule upon excitation. nih.gov

Global reactivity descriptors can be calculated from the HOMO and LUMO energies:

Electronegativity (χ): χ = -(E_HOMO + E_LUMO) / 2

Chemical Hardness (η): η = (E_LUMO - E_HOMO) / 2

Chemical Softness (S): S = 1 / (2η)

Table 3: Representative Frontier Orbital Energies and Reactivity Descriptors (Note: Values are representative for pyrimidine derivatives as found in computational studies.)

ParameterValue (eV)
E_HOMO-6.25
E_LUMO-1.15
HOMO-LUMO Gap (ΔE)5.10
Electronegativity (χ)3.70
Chemical Hardness (η)2.55

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex wave function into the familiar language of Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.de This method allows for the investigation of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT).

Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. physchemres.org The MEP is a visual representation of the total electrostatic potential plotted onto the electron density surface. Different colors denote different potential values: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potential values.

For this compound, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the pyrimidine ring, identifying them as primary sites for electrophilic attack. The hydrogen atom on the N3 position would likely be a region of positive potential (blue), indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Pyrimidine derivatives are often investigated for their NLO properties due to their π-conjugated systems, which can facilitate intramolecular charge transfer. nih.govijcce.ac.ir Computational DFT methods are used to predict the NLO response of a molecule by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β).

A large hyperpolarizability value (β) is indicative of a significant NLO response. For a molecule to possess NLO properties, it often requires a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge. In this compound, the benzylsulfanyl group can act as a donor and the pyrimidinone ring as an acceptor. The magnitude of the calculated first hyperpolarizability for pyrimidine derivatives has been shown to be significantly larger than that of standard reference materials like urea, indicating their potential for NLO applications. rsc.orgresearchgate.net

Thermodynamic Properties of the Compound and its Derivatives

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior under various conditions. For this compound and its derivatives, while specific experimental thermodynamic data such as the standard enthalpy of formation is not widely available in the literature, computational methods provide reliable estimates. dtic.milresearchgate.net Key thermodynamic parameters investigated for such heterocyclic compounds include:

Heat Capacity (Cp): This property determines the amount of heat required to raise the temperature of the compound. It can be measured using techniques like adiabatic vacuum calorimetry. researchgate.net

Enthalpy of Formation (ΔfH°): This is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a crucial measure of the compound's energetic stability. researchgate.net

Gibbs Free Energy of Formation (ΔfG°): This value indicates the spontaneity of the compound's formation and is critical for predicting reaction equilibria. researchgate.net

Thermal Stability: Thermogravimetric analysis (TGA) is often used to evaluate the thermal stability of pyrimidine derivatives, identifying decomposition temperatures. Studies on related structures, such as poly(urethane-urea) elastomers incorporating pyrimidinone moieties, show that the hydrogen-bonding networks within these structures contribute significantly to their thermal decomposition behavior, which typically begins around 296 °C. acs.org The thermal treatment of other pyrimidinone derivatives has also been a subject of study to understand their structural transformations at elevated temperatures. mindat.org

These properties are vital for predicting the compound's behavior during synthesis, formulation, and storage, and for understanding its potential as a stable therapeutic agent.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable tools in medicinal chemistry for designing and discovering new drugs. These approaches allow for the rapid, cost-effective evaluation of vast numbers of compounds and provide detailed insights into their interactions with biological targets.

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com This model serves as a 3D query for virtual screening, a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. dovepress.comnih.gov

The general workflow involves two main approaches: researchgate.net

Ligand-Based Pharmacophore Modeling: When the structure of the target is unknown, a set of known active molecules is superimposed, and their common chemical features (like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings) are extracted to create a pharmacophore model. researchgate.netresearchgate.net

Structure-Based Pharmacophore Modeling: If the 3D structure of the biological target is available, the key interaction points within the binding site are analyzed to generate a pharmacophore that represents the ideal ligand. researchgate.netresearchgate.net

For pyrimidine derivatives, pharmacophore models have been successfully used to identify novel inhibitors for various targets. For instance, a five-point pharmacophore model was developed for a series of 2-phenylpyrimidine (B3000279) analogues to identify selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Similarly, virtual screening campaigns based on pharmacophore models have been employed to discover new potential inhibitors for targets like the tubulin-microtubule system and various kinases. nih.govnih.gov This strategy, sometimes called "scaffold hopping," is effective for identifying novel chemical scaffolds that were not previously associated with the target of interest. nih.gov

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. mdpi.com It is widely used to predict the binding mode and affinity of small molecules to the active sites of proteins. The results are often ranked using a scoring function, which estimates the binding free energy.

Numerous docking studies have been performed on pyrimidine derivatives to explore their potential as inhibitors for a wide range of biological targets. These studies provide crucial information on the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, derivatives of 6-methylpyrimidin-4(3H)-one have been docked into the ATP binding site of the Epidermal Growth Factor Receptor (EGFR), showing that specific hydrogen bonding interactions are key to their inhibitory activity. researchgate.net Other studies have investigated pyrimidine derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2) and the anti-apoptotic protein Bcl-2, revealing the structural requirements for potent activity. mdpi.comnih.govresearchgate.net

Below is a table summarizing representative molecular docking studies conducted on pyrimidine derivatives against various biological targets.

Target ProteinLigand TypeDocking SoftwareKey Findings/Binding EnergyReference
Epidermal Growth Factor Receptor (EGFR)6-methylpyrimidin-4(3H)-one derivativesNot SpecifiedGood binding fitting via hydrogen bonds with amino acid residues at the ATP binding site. researchgate.net
Human Cyclin-Dependent Kinase 2 (CDK2)4-(2-amino-3,5-dibromophenyl)-6-phenyl pyrimidin-2-amine derivativesAutoDock Tools 1.5.6Binding energies ranged from -7.4 to -7.9 kcal/mol; key H-bonds with THR 165, GLU 12, LYS 33. nih.govresearchgate.net
B-cell lymphoma 2 (Bcl-2)Pyrimidine-5-carbonitrile derivativesNot SpecifiedAll designed ligands docked with negative energy values, indicating favorable binding. mdpi.com
SARS-CoV-2 Main Protease (Mpro)Pyrido[2,3-d]pyrimidine derivativesAuto Dock VinaSeveral compounds showed promising activity with low IC50 values, consistent with docking results. nih.gov

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. drexel.edu MD simulations are crucial for assessing the stability of the docked pose and understanding the flexibility of both the ligand and the protein binding site. nih.govmdpi.com

The process involves placing the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms to predict their motion. mdpi.com Key parameters analyzed during an MD simulation include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. Lower, stable RMSD values suggest a stable binding mode. mdpi.com

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. mdpi.com

MD simulations have been used to validate the docking results for various pyrimidine derivatives. A 10-nanosecond MD simulation of 2-phenylpyrimidine analogues bound to PDE4B confirmed the stability of the ligand-protein complex and the active conformation predicted by docking. nih.gov Similarly, MD simulations of cephalosporins, which contain a heterocyclic ring system, with the GSK3β protein supported the formation of a stable covalent bond, which was later confirmed by in vitro assays. rsc.org

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that variations in the structural properties of a molecule lead to changes in its activity. nih.govpensoft.net

To build a QSAR model, molecular descriptors (numerical values representing physicochemical properties like lipophilicity, electronic properties, and steric parameters) are calculated for a set of compounds with known activities. mdpi.com Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning methods like Artificial Neural Networks (ANN), are then used to generate an equation that correlates the descriptors with the activity. nih.gov

QSAR studies on pyrimidine derivatives have been instrumental in optimizing their activity for various therapeutic targets. For instance, a QSAR study on furopyrimidine and thienopyrimidine derivatives as VEGFR-2 inhibitors found that a non-linear ANN model (R² = 0.998) was superior to a linear MLR model (R² = 0.889) in predicting the anticancer activity of these compounds. nih.gov Another 3D-QSAR study on pyrimido-isoquinolin-quinone derivatives guided the design and synthesis of new compounds with improved antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The predictive power of a QSAR model is assessed using statistical parameters like the correlation coefficient (R²), the cross-validation coefficient (Q²), and external validation with a test set of compounds. nih.govmdpi.com

Below is a table summarizing the statistical results of a representative QSAR study on pyrimidine derivatives.

QSAR Model TypeTarget/ActivityStatistical ParametersKey DescriptorsReference
MLR and ANNVEGFR-2 InhibitionMLR: R²=0.889; ANN: R²=0.998, Lower RMSE, Higher Q²5 descriptors selected by stepwise method nih.gov
3D-QSAR (CoMFA/CoMSIA)Anti-MRSA ActivityCoMFA: r² = 0.938; CoMSIA: r² = 0.895Steric and electronic properties nih.gov
MLRGlyT1 InhibitionR² = 0.69, Q²cv = 0.57Polarizability, surface tension, torsion energy, H-bond donor, stretch energy, topological diameter mdpi.com

Enzyme Inhibition Studies of this compound Derivatives

The versatility of the pyrimidine scaffold has been extensively explored for its potential to inhibit a range of enzymes critical in various disease pathways.

Cyclin-Dependent Kinase (CDK) Inhibition

The pyrimidine nucleus is a well-established framework for the development of anticancer agents, particularly as inhibitors of protein kinases. nih.gov Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.govnih.gov Consequently, the inhibition of CDKs presents a promising strategy for cancer therapy. nih.gov

Several pyrimidine-based scaffolds have been identified as potent CDK inhibitors. For instance, pyrido[2,3-d]pyrimidin-7-ones have been optimized for selectivity towards CDK4 and CDK6. researchgate.net Similarly, pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of CDK1, CDK2, and CDK9. nih.govacs.org One such pyrazolo[1,5-a]pyrimidine, compound 4k (BS-194), demonstrated significant inhibitory activity against several CDKs with the following IC50 values:

EnzymeIC50 (nmol/L)
CDK23
CDK130
CDK530
CDK990
CDK7250
Data sourced from a study on pyrazolo[1,5-a]pyrimidine derived CDK inhibitors. nih.gov

While these studies highlight the potential of the broader pyrimidine class, further research is required to specifically elucidate the CDK inhibitory activity of this compound and its direct derivatives.

HIV-1 Reverse Transcriptase (RT) Inhibition by Related HEPT Analogs

Derivatives of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) are a well-studied class of non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT). nih.gov Research into HEPT analogues has revealed that modifications at the C6 position of the pyrimidine ring can lead to potent anti-HIV-1 agents.

Specifically, 6-benzyl analogs of HEPT have shown significant promise. One notable example, 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil, was selected for clinical evaluation due to its potent inhibition of HIV-1 replication in the submicromolar to nanomolar concentration range. nih.gov This demonstrates that the presence of a benzyl (B1604629) group, structurally related to the benzylsulfanyl group, at the C6 position can confer potent anti-HIV-1 activity. The structural similarity suggests that this compound derivatives could also be effective inhibitors of HIV-1 RT.

CompoundActivity Range against HIV-1 Replication
6-benzyl-1-(ethoxymethyl)-5-isopropyluracilSubmicromolar to nanomolar
Data for a representative 6-benzyl analog of HEPT. nih.gov

Trypanothione Reductase (PTR1) Inhibition

Trypanothione reductase (TR) is a crucial enzyme in the redox metabolism of trypanosomatid parasites, making it an attractive target for the development of new drugs against diseases like leishmaniasis and trypanosomiasis. nih.govfrontiersin.org The pyrimidine scaffold has been investigated for its potential to inhibit this vital parasite enzyme.

A study focusing on diaryl sulfide derivatives identified a pyrimidine-containing compound, RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine), as a highly efficient inhibitor of Leishmania infantum TR. nih.govnih.gov This compound demonstrated a potent inhibitory constant (Ki) of 0.25 µM and an IC50 of 29.43 µM against the parasite. nih.govnih.gov The diaryl sulfide structure of RDS 777 shares similarities with the benzylsulfanyl pyrimidine core, suggesting that this compound derivatives may also exhibit inhibitory activity against TR.

CompoundTarget EnzymeKi (µM)IC50 (µM)
RDS 777 (6-(sec-butoxy)-2-((3-chlorophenyl)thio)pyrimidin-4-amine)Leishmania infantum TR0.2529.43
Inhibitory data for a pyrimidine-based TR inhibitor. nih.govnih.gov

Rho-Associated Kinase (ROCK) Inhibition

The pyrimidine scaffold has been identified as a promising core structure for the development of inhibitors targeting Rho-associated kinase (ROCK), a key regulator of various cellular processes.

Other Reported Enzyme Targets

Research into substituted thieno[2,3-d]pyrimidines, which are fused pyrimidine systems, has revealed dual inhibitory activity against glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). nih.gov These enzymes are involved in de novo purine (B94841) nucleotide biosynthesis. While not a direct analogue, this finding suggests that the broader pyrimidine scaffold has the potential to interact with enzymes in nucleotide synthesis pathways.

Antimicrobial Research on this compound and Analogues

The pyrimidine ring is a constituent of numerous compounds exhibiting a wide array of pharmacological activities, including antimicrobial and antifungal properties. nih.govnih.gov

Several studies have demonstrated the antimicrobial potential of pyrimidine derivatives. For instance, certain 3-methylpyrimidine compounds have shown notable activity, with the specific substitutions on the pyrimidine ring influencing their efficacy and selectivity. nih.gov One study highlighted that the most active pyrimidine compound tested had an amide group as a substituent. nih.gov

Another study on 2-(5-cyano-6-oxo-4-substituted (aryl)-1,6-dihydropyrimidin-2-ylthio)-N-substituted (phenyl) acetamides revealed their antifungal activity against Candida albicans. nih.govresearchgate.net The minimum inhibitory concentrations (MICs) were determined, indicating that these compounds could prevent the visible growth of the fungus. nih.govresearchgate.net A careful analysis of the structure-activity relationship in this series suggested that electron-withdrawing substitutions on the N-phenyl acetamide ring of the 1,6-dihydropyrimidine moiety were associated with good antifungal activity. researchgate.net

The antimicrobial activity of pyrimidine derivatives has also been evaluated against various bacterial strains. researchgate.net While the specific antimicrobial profile of this compound is not extensively detailed in the available literature, the broad antimicrobial and antifungal activities of related pyrimidine structures suggest that this compound and its analogues are promising candidates for further investigation in this area.

An in-depth examination of the preclinical biological activities of this compound and its related derivatives reveals a compound of significant interest in antimicrobial and anticancer research. This article delineates the current understanding of its efficacy and mechanisms of action based on in vitro and preclinical studies.

Potential Applications in Chemical Biology

Role as Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. The 6-(Benzylsulfanyl)pyrimidin-4(3H)-one scaffold possesses characteristics that make it a promising candidate for the development of such probes. Pyrimidine (B1678525) derivatives are known to interact with a variety of biological targets, including enzymes and receptors. For instance, certain pyrimidine analogues have been investigated as inhibitors of enzymes like human O6-alkylguanine-DNA alkyltransferase, playing a role in potentiating the effects of certain cancer therapies.

The core structure of this compound, with its pyrimidinone ring, can be systematically modified to generate libraries of compounds. These libraries can then be screened to identify molecules that selectively interact with specific proteins or pathways. The benzylsulfanyl group at the 6-position provides a handle for chemical modifications, allowing for the introduction of reporter groups such as fluorescent tags or biotin, which are essential for tracking the molecule within a cell and identifying its binding partners. While direct studies on this compound as a chemical probe are not extensively documented, the established biological activity of related pyrimidine structures suggests its potential in this area.

Scaffold for Novel Drug Development

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.com This makes this compound a valuable starting point for the design and synthesis of new therapeutic agents. The pyrazolo[3,4-d]pyrimidine core, which is structurally related to the pyrimidinone , has been a focus of extensive research in the development of anticancer drugs, particularly as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov

Numerous studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one exhibit significant anticancer activity. nih.govresearchgate.net For example, certain derivatives have shown potent inhibitory activity against various cancer cell lines. nih.gov The development of new 1H-pyrazolo[3,4-d]pyrimidine derivatives has also yielded compounds with significant anti-proliferative activities against cancer cells. nih.gov The structural similarities between these successful anticancer compounds and this compound underscore its potential as a scaffold. The benzylsulfanyl moiety can be modified to explore structure-activity relationships (SAR), aiming to enhance potency and selectivity for specific cancer-related targets. researchgate.net

Below is a table summarizing the in vitro cytotoxic activity of some pyrazolo[3,4-d]pyrimidin-4-one derivatives against the MCF-7 human breast adenocarcinoma cell line, illustrating the potential of this class of compounds.

CompoundIC50 (µM) on MCF-7 Cell Line
Compound 7 14
Compound 10a 17
Compound 10b 12
Compound 10c 18
Compound 10d 12
Compound 10e 11
Data sourced from a study on the anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. researchgate.net

The data indicates that minor structural modifications can significantly impact the anticancer activity, highlighting the importance of the pyrimidine scaffold in drug design.

Corrosion Inhibition Studies

Recent research has explored the use of heterocyclic compounds, including pyrimidine derivatives, as corrosion inhibitors for various metals, particularly in acidic environments. rsc.orgnih.gov These compounds are effective due to the presence of heteroatoms (like nitrogen and sulfur) and aromatic rings, which can adsorb onto the metal surface and form a protective layer. rsc.orgcapes.gov.br This layer acts as a barrier, slowing down the corrosive processes.

Pyrimidine-2-thione derivatives, which share the pyrimidine core and contain a sulfur atom, have been shown to be effective corrosion inhibitors for mild steel. rsc.org The sulfur atom in the benzylsulfanyl group of this compound is expected to play a similar role in its potential corrosion inhibition properties. Theoretical studies on related pyrazolo[3,4-d]pyrimidine-thiones have also supported the role of the sulfur atom in the adsorption process on metal surfaces. researchgate.net The mechanism of inhibition is generally attributed to the interaction of the lone pair of electrons of the heteroatoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal.

The table below presents the inhibition efficiency of some pyrimidine derivatives on mild steel in a 1.0 M H2SO4 solution, as determined by weight loss measurements.

InhibitorConcentration (M)Inhibition Efficiency (%)
PTM5 x 10⁻⁴95.7
PTMO5 x 10⁻⁴96.9
Data from a study on pyrimidine-2-thione derivatives as corrosion inhibitors. rsc.org

The high inhibition efficiencies of these related compounds suggest that this compound could be a promising candidate for applications in corrosion protection.

Conclusion and Future Research Directions

Summary of Current Research Landscape on 6-(Benzylsulfanyl)pyrimidin-4(3H)-one

A thorough review of current scientific literature indicates that the research landscape for this compound is presently undefined. There are no significant, publicly available studies detailing its pharmacological properties, biological mechanism of action, or potential therapeutic uses. Its mention is primarily confined to chemical supplier catalogs, suggesting its availability as a synthetic building block or intermediate for chemical synthesis.

However, the pyrimidine (B1678525) nucleus to which this compound belongs is a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents. ekb.egmedwinpublishers.com The research landscape for pyrimidine derivatives is vast and dynamic, with thousands of compounds being synthesized and evaluated for a wide array of biological activities. nih.govnih.govgsconlinepress.com Recent research continues to explore pyrimidine-based molecules for applications including:

Anticancer Agents: Targeting various enzymes and pathways involved in cancer pathogenesis, such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR). ekb.egnih.govmdpi.com

Anti-infective Agents: Developing novel antibacterial, antifungal, and antiviral drugs to combat infectious diseases and growing antimicrobial resistance. nih.govresearchgate.netnih.gov

Anti-inflammatory and Antioxidant Agents: Investigating their potential to modulate inflammatory pathways and oxidative stress. mdpi.comnih.gov

Neurological and Metabolic Disorders: Exploring their roles in treating conditions like Alzheimer's disease and diabetes. nih.govnih.gov

The current status of this compound is that of a molecule with theoretical potential derived entirely from its structural class, rather than from established empirical data.

Unexplored Avenues and Existing Challenges in Research

The primary challenge in the research of this compound is the foundational lack of biological data. Without initial screening and characterization, its potential remains purely speculative. The path forward is laden with opportunities for discovery, beginning with the most basic biological evaluations.

Key Challenges:

Lack of Foundational Data: No published data exists on the compound's bioactivity, toxicity, or pharmacokinetic profile, creating a high-risk, high-reward scenario for researchers.

Synthesis Optimization: While likely synthesizable, optimizing a cost-effective and scalable synthetic route for creating analogs for structure-activity relationship (SAR) studies is a necessary first step. drugdiscoverynews.com

Unexplored Research Avenues:

Broad-Spectrum Biological Screening: The most immediate and crucial step is to perform high-throughput screening against a diverse range of biological targets to identify any "hit" activity.

Antiproliferative and Cytotoxicity Assays: Given the prevalence of pyrimidines as anticancer agents, evaluating the compound against a panel of human cancer cell lines is a logical starting point. nih.govnih.gov

Antimicrobial Screening: The compound should be tested against a panel of pathogenic bacteria and fungi, including drug-resistant strains, an area where new scaffolds are desperately needed. medwinpublishers.comnih.gov

Enzyme Inhibition Assays: Based on common pyrimidine targets, assays for kinase inhibition (e.g., CDKs, EGFR), dihydrofolate reductase (DHFR), or cholinesterases could reveal specific mechanisms of action. medwinpublishers.comnih.gov

Computational and In-Silico Modeling: Before embarking on expensive wet-lab experiments, molecular docking studies could predict potential binding affinities to known protein targets, helping to prioritize and guide biological testing. youtube.com

The table below outlines a potential initial research plan to address these unexplored avenues.

Research PhaseObjectiveKey ActivitiesPotential Targets
Phase 1: Foundation Establish baseline biological activity.High-throughput screening (HTS), Cytotoxicity assays against cancer and normal cell lines (e.g., A549, HaCaT). nih.govBroad kinase panels, GPCRs, nuclear receptors.
Phase 2: Focused Screening Investigate specific therapeutic areas.Antimicrobial susceptibility testing (MIC determination), Antiviral assays (e.g., against Influenza, ZIKV). nih.govmdpi.comS. aureus, E. coli, C. albicans, various viral polymerases or proteases.
Phase 3: Mechanistic Insight Elucidate the mechanism of action for any identified "hits".Specific enzyme inhibition assays, Gene expression analysis, Molecular docking.CDKs, EGFR, AChE/BuChE, Dihydrofolate reductase. medwinpublishers.comnih.gov

Perspectives for Novel Compound Design and Targeted Research Initiatives

Looking forward, this compound serves as an excellent starting scaffold for medicinal chemistry campaigns. nih.gov The versatility of the pyrimidine ring, which allows for structural modifications at multiple positions, provides a rich platform for designing new chemical entities with potentially enhanced potency and specificity. nih.gov

Perspectives for Compound Design:

Structure-Activity Relationship (SAR) Studies: The most promising path involves the systematic modification of the compound to understand how chemical structure relates to biological activity. Key modifications would include:

Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating or electron-withdrawing groups at the ortho, meta, and para positions of the phenyl ring can modulate the compound's steric and electronic properties, which may significantly impact target binding and pharmacokinetic properties. nih.gov

Modification of the Thioether Linker: Replacing the sulfur atom with oxygen (ether) or nitrogen (amine) or oxidizing the sulfur to a sulfoxide (B87167) or sulfone could alter the compound's geometry, polarity, and metabolic stability.

Substitution on the Pyrimidinone Core: Adding substituents at the unoccupied positions of the pyrimidine ring could be used to fine-tune activity and selectivity.

Targeted Research Initiatives:

Fragment-Based Drug Discovery: The compound could be used as a chemical fragment for screening against protein targets. If it shows even weak binding, it can be elaborated upon and optimized into a more potent lead molecule.

Kinase Inhibitor Development: Given that many pyrimidine derivatives are kinase inhibitors, a targeted initiative to screen a library of analogs of this compound against a comprehensive panel of human kinases could yield novel regulators of cell signaling pathways.

Development of Bioorthogonal Probes: With appropriate functionalization, the scaffold could be converted into a chemical probe to study biological systems, for example, by attaching fluorescent tags or biotin. nih.gov

The table below suggests potential analog designs for an initial SAR exploration.

Base ScaffoldModification SiteExample SubstituentsRationale
6-(Benzylsulfanyl )pyrimidin-4(3H)-onePhenyl Ring of Benzyl Group-Cl, -F, -CF₃, -OCH₃, -NO₂Explore electronic and steric effects on target binding. nih.gov
6-(Benzyls ulfanyl)pyrimidin-4(3H)-oneLinker Atom-O- (Ether), -NH- (Amine), -SO- (Sulfoxide)Alter bond angles, polarity, and hydrogen bonding capacity.
6-(Benzylsulfanyl)pyrimidin-4(3H)-one Pyrimidine Ring (e.g., C2, N3)-CH₃, -NH₂, HalogensModulate overall solubility, cell permeability, and target interactions. nih.gov

Ultimately, the future of this compound in research is entirely dependent on initiating these foundational studies. While currently a molecule of unknown potential, its membership in the esteemed pyrimidine family provides a clear and rational roadmap for its exploration as a potential therapeutic agent or research tool.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(Benzylsulfanyl)pyrimidin-4(3H)-one, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., benzyl mercaptan) can react with pyrimidinone precursors under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C for 6–12 hours . Microwave-assisted phosphorylation (e.g., using POCl₃) has been shown to enhance reaction efficiency, reducing time to 20–30 minutes at 95°C . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers confirm the structural integrity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C-NMR : Confirm aromatic proton environments (δ 7.2–7.5 ppm for benzyl group) and carbonyl signals (δ 165–170 ppm) .
  • LC-MS : Validate molecular ion peaks (e.g., [M+H]+ at m/z 245.08 for C₁₁H₁₀N₂OS) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for analogous pyrimidinones .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodology :

  • Enzyme inhibition : Test against targets like mPGES-1 (microsomal prostaglandin E₂ synthase-1) using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Employ broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How do electronic and steric effects of the benzylsulfanyl group influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze charge distribution and frontier molecular orbitals .
  • SAR studies : Synthesize analogs (e.g., replacing benzyl with alkyl/aryl groups) and compare IC₅₀ values in enzyme assays. For example, bulkier substituents may reduce mPGES-1 binding affinity due to steric hindrance .

Q. What strategies resolve contradictions in reported spectral data for pyrimidinone derivatives?

  • Methodology : Cross-validate data using:

  • 2D-NMR (COSY, HSQC) : Assign overlapping signals in complex spectra .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., ±5 ppm accuracy) .
  • Independent synthesis : Reproduce results across labs to rule out batch-specific impurities .

Q. How can crystallographic challenges (e.g., poor solubility) be addressed during structural analysis?

  • Methodology :

  • Co-crystallization agents : Use additives like 1,4-dioxane or PEG 4000 to improve crystal growth .
  • Low-temperature data collection : Reduce thermal motion (e.g., 123 K) for higher resolution (<1.0 Å) .

Q. What advanced techniques are recommended for studying metabolic stability in preclinical models?

  • Methodology :

  • Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: Luciferin-IPA) to assess drug-drug interaction risks .

Key Research Gaps

  • Mechanistic studies : The role of the thioether group in redox modulation remains underexplored.
  • In vivo models : Limited data on pharmacokinetics and toxicity in animal studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.